N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide
Description
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S2/c1-13-14(21-23-17-9-3-5-12-19(17)31-21)8-6-10-16(13)24-22(30)25-20(27)15-7-2-4-11-18(15)26(28)29/h2-12H,1H3,(H2,24,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAWGJQNRJUKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 2-aminobenzothiazole with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Condensation: Formation of Schiff bases or other condensation products.
Scientific Research Applications
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it may inhibit key signaling pathways, resulting in reduced cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide
Uniqueness
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide is unique due to the presence of both the benzothiazole and nitrobenzamide moieties, which confer distinct chemical and biological properties. Its specific substitution pattern also allows for unique interactions with biological targets, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
